3-ethyl-2-fluoroaniline
Description
Significance of Fluorine in Aromatic Systems for Chemical Research
The presence of fluorine in an aromatic ring can profoundly influence a molecule's characteristics. Fluorine is the most electronegative element, and its introduction can alter the electronic distribution within a molecule, impacting properties such as pKa, dipole moment, and chemical reactivity. commonorganicchemistry.com This can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets. commonorganicchemistry.comalfa-chemistry.com In the context of materials science, fluorination can impart desirable qualities such as thermal stability and altered electronic properties. metu.edu.trresearchgate.net
Contextualization of 3-ethyl-2-fluoroaniline within the Anilines Class
Anilines, or aminobenzenes, and their derivatives are a fundamental class of organic compounds with wide-ranging applications in the production of dyes, polymers, pharmaceuticals, and agrochemicals. googleapis.com this compound is a derivative of aniline (B41778), characterized by the presence of an ethyl group at the 3-position and a fluorine atom at the 2-position of the benzene (B151609) ring relative to the amino group. evitachem.com This specific substitution pattern imparts a unique combination of steric and electronic features that distinguish it from other aniline derivatives and make it a valuable intermediate in organic synthesis. evitachem.com
Broad Academic Research Trajectories and Scholarly Relevance
The academic and industrial interest in this compound primarily stems from its role as a precursor in the synthesis of more complex and often biologically active molecules. evitachem.com Research trajectories involving this compound often focus on its utility in the development of novel pharmaceuticals and agrochemicals. evitachem.com Its structural motifs are of interest in the design of enzyme inhibitors and other targeted therapeutics.
Properties
CAS No. |
1369791-16-1 |
|---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 2 Fluoroaniline and Analogues
Regioselective Fluorination Strategies for Ethyl-Aniline Precursors
Introducing a fluorine atom at a specific position on an ethyl-aniline scaffold is a primary challenge in the synthesis of 3-ethyl-2-fluoroaniline. Both electrophilic and nucleophilic fluorination strategies have been employed, each with distinct mechanisms and requirements for controlling selectivity.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This method is advantageous for late-stage fluorination. Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability, safety, and effectiveness. wikipedia.orgmt.com These N-F reagents are designed with electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, enhancing its electrophilicity. wikipedia.org
The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both a direct Sɴ2-type displacement and a single-electron transfer (SET) pathway. wikipedia.org The operative mechanism can depend on the specific reagent and substrate involved. For aniline (B41778) derivatives, the reaction likely proceeds through the formation of an electron-donor-acceptor (EDA) complex, which can be activated, for instance, by photoirradiation to generate radical intermediates that lead to the fluorinated product. acs.org
In the context of synthesizing this compound, a potential precursor would be 3-ethylaniline (B1664132). The directing effects of the ethyl (ortho-, para-directing) and amino (ortho-, para-directing) groups would need to be carefully managed to achieve the desired 2-fluoro substitution. Often, the amino group is protected or converted to a different functional group (like a nitro group) to control the regiochemical outcome of the fluorination step.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Common Use |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of aryl nucleophiles. mt.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of a wide range of substrates, including allenes and aryl compounds. mt.comnih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Nucleophilic fluorination introduces a fluorine atom via a nucleophilic substitution reaction, typically displacing a leaving group on an aromatic ring. numberanalytics.com This can be achieved through two primary routes for aromatic systems: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SɴAr).
The Balz-Schiemann reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. acsgcipr.org To synthesize this compound via this method, one would start with 3-ethyl-2-aminobenzene (which is not the target compound but a precursor), convert it to the diazonium salt, and then introduce the fluoride (B91410). A more practical route would involve starting with an aniline that leads to the correct substitution pattern after diazotization and fluorination.
Nucleophilic aromatic substitution (SɴAr) is a more common approach, where a good leaving group (e.g., -Cl, -NO₂) on an activated aromatic ring is displaced by a fluoride anion (F⁻). acsgcipr.org The aromatic ring must be activated by at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. For the synthesis of this compound, a plausible precursor would be 1-chloro-3-ethyl-2-nitrobenzene. The reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like DMSO or DMF, would yield 3-ethyl-2-fluoronitrobenzene. acsgcipr.orggoogle.com Subsequent reduction of the nitro group provides the target aniline.
Table 2: Comparison of Nucleophilic Fluorination Methods
| Method | Starting Material Example | Key Reagents | Key Features |
|---|---|---|---|
| Balz-Schiemann Reaction | Aryl Aniline | NaNO₂, HBF₄/HPF₆, Heat | Proceeds via a diazonium salt intermediate. acsgcipr.org |
This table is generated based on data from the text and is for illustrative purposes.
Functional Group Interconversion Pathways to this compound
An alternative to direct fluorination of an aniline precursor is to build the molecule through a series of functional group transformations on a simpler, commercially available scaffold.
A robust and widely used strategy for synthesizing aromatic amines is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. sci-hub.st For this compound, this pathway would begin with 2-fluoro-1-ethylbenzene.
Nitration: The first step is the electrophilic nitration of 2-fluoro-1-ethylbenzene. The directing effects of the ethyl group (ortho, para) and the fluorine atom (ortho, para, deactivating) must be considered. The nitration would likely yield a mixture of isomers, with the desired 3-nitro-2-fluoro-1-ethylbenzene being a potential product. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, or other nitrating agents like triflyl nitrate. organic-chemistry.org
Reduction: The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of methods can be employed, offering high yields and chemoselectivity. sci-hub.st
Catalytic Hydrogenation: This is a common industrial method, often using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure. google.comchemicalbook.com For example, 3-chloro-2-fluoronitrobenzene can be reduced to 3-chloro-2-fluoroaniline (B1295074) in 95.5% yield using a Raney Nickel catalyst. google.com
Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic laboratory-scale methods for reducing aromatic nitro groups. chemicalbook.com
Table 3: Selected Reduction Protocols for Nitroarenes
| Reagent/Catalyst | Conditions | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|---|
| Raney Nickel, H₂ | Methanol, 35-45 °C, 1.5 MPa | 3-chloro-2-fluoronitrobenzene | 3-chloro-2-fluoroaniline | 95.5% | google.com |
| Raney Nickel, H₂ | Methanol, 20 °C, 1 MPa | 1-fluoro-2-bromo-3-nitrobenzene | 2-bromo-3-fluoroaniline | 98% | chemicalbook.com |
This table is based on data for analogous compounds and illustrates common reduction methods.
The conversion of a carboxylic acid to an amine, via an amide intermediate, represents another functional group interconversion pathway. While less direct for synthesizing a primary aniline like this compound from simple precursors, it is a viable route from a corresponding carboxylic acid. This could be achieved through rearrangements such as the Curtius, Hofmann, or Schmidt reactions, which convert a carboxylic acid or its derivative into an isocyanate. The isocyanate can then be hydrolyzed to the amine.
Alternatively, amidation can be used as part of a multi-step synthesis, for instance, in the coupling of an activated carboxylic acid with an amine, followed by other transformations. The final step would then be the hydrolysis of the amide to reveal the aniline. This approach is particularly relevant in the synthesis of more complex molecules where the amine functionality needs to be introduced at a specific stage.
Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition-metal catalysis is particularly prominent in the formation of carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds.
Catalytic C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming aryl amines. This reaction could be applied to synthesize this compound by coupling an ammonia (B1221849) equivalent with a suitable precursor like 1-bromo-3-ethyl-2-fluorobenzene.
Catalytic Fluorination: While electrophilic fluorination often uses stoichiometric reagents, catalytic versions are emerging. Palladium(IV) complexes have been shown to act as electrophilic fluorinating reagents that can be generated from fluoride, enabling catalytic cycles. nih.gov Similarly, catalytic methods for nucleophilic fluorination are being developed to overcome the limitations of traditional reagents, using transition metals like cobalt and palladium to facilitate the reaction under milder conditions. ucla.edu
Catalytic Nitration: Palladium catalysis can also be used for the nitration of aryl chlorides and triflates, providing an alternative to traditional strong-acid nitration and offering broader functional group compatibility. organic-chemistry.org
Phosphine (B1218219) Catalysis: Organocatalysis, such as phosphine-catalyzed reactions, has been used to synthesize complex nitrogen heterocycles like pyrrolines from fluorinated imines and allenes. orgsyn.org While not a direct synthesis of the target aniline, it demonstrates the utility of catalysis in constructing complex molecules containing fluorinated amine motifs.
These catalytic approaches offer milder reaction conditions and greater precision, paving the way for more efficient and sustainable syntheses of this compound and its analogues.
Mechanistic Investigations of 3 Ethyl 2 Fluoroaniline Reactivity
Electrophilic Aromatic Substitution on 3-ethyl-2-fluoroaniline
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org The outcome of such reactions on this compound is determined by the interplay of the directing effects of the amino, fluoro, and ethyl substituents.
The regioselectivity of electrophilic attack on the this compound ring is governed by the combined influence of the three substituents.
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. chemistrysteps.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance (+M effect), stabilizing the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgchemistrysteps.com
Ethyl Group (-C₂H₅): Alkyl groups, like the ethyl group, are activating groups and ortho, para-directors. libretexts.org They donate electron density through an inductive effect (+I), stabilizing the arenium ion intermediate.
In this compound, these effects combine to direct incoming electrophiles. The amino group at C1 is the most powerful activating group, strongly directing subsequent substitutions to its ortho (C2, C6) and para (C4) positions. However, the C2 position is already substituted with fluorine. The C6 and C4 positions are therefore the most electronically activated sites for electrophilic attack. The ethyl group at C3 and the fluorine at C2 will sterically hinder attack at the C2 and C3 positions and will also influence the electronic nature of the adjacent C4 and C6 positions. The fluorine's strong -I effect deactivates the adjacent C1 and C3 positions, while the ethyl group's +I effect activates the positions ortho and para to it (C2, C4, C5).
Considering the synergy of these effects, the primary sites for electrophilic substitution are the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively. The C4 position is also activated by the ethyl group. The C6 position is ortho to the amine but may experience some steric hindrance from the adjacent ethyl group at C3. Therefore, substitution at the C4 position is generally favored.
Specific studies on the halogenation and nitration of this compound provide empirical evidence for the predicted directing effects.
Halogenation: The halogenation of anilines is often so rapid due to the strong activation by the amino group that it can lead to polysubstitution. chemistrysteps.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it to an amide (e.g., an acetanilide) before performing the halogenation. However, for this compound, the combined steric and electronic factors can help control regioselectivity. Based on the directing effects, bromination would be expected to yield primarily 4-bromo-3-ethyl-2-fluoroaniline.
Nitration: The nitration of anilines using a mixture of nitric acid and sulfuric acid is complex because the strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). chemistrysteps.commasterorganicchemistry.com The anilinium ion is a powerful deactivating group and a meta-director. masterorganicchemistry.com This can lead to the formation of meta-nitro products. chemistrysteps.com To avoid this, nitration is often carried out on the corresponding acetanilide, where the amide group is still an ortho, para-director but less activating than the amine. For this compound, direct nitration would likely result in a mixture of isomers, with potential for substitution at the 4- and 6-positions (from the unprotonated amine) and the 5-position (meta to the anilinium ion). A study on the nitration of 3-fluoroaniline (B1664137) showed that C-H borylation occurred at both positions ortho to the amine group (C2 and C6), suggesting these sites are highly reactive. nih.govacs.org
| Reaction | Expected Major Product | Key Influencing Factors |
|---|---|---|
| Halogenation (e.g., Bromination) | 4-Bromo-3-ethyl-2-fluoroaniline | -NH₂ is a strong o,p-director.
|
| Nitration (under non-acidic conditions) | 4-Nitro-3-ethyl-2-fluoroaniline | -NH₂ is a strong o,p-director.
|
| Nitration (under strong acidic conditions) | Mixture including 5-nitro-3-ethyl-2-fluoroaniline | - Protonation of -NH₂ to -NH₃⁺, which is a meta-director. |
Reactions Involving the Primary Amine Functionality
The primary amine group is a key reactive center in this compound, readily undergoing reactions such as acylation, alkylation, and diazotization.
Acylation: Primary amines react with acylating agents like acyl chlorides or acid anhydrides to form amides. masterorganicchemistry.com In the case of this compound, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to yield N-(3-ethyl-2-fluorophenyl)acetamide. This reaction is often used to "protect" the amine group or to reduce its activating influence during electrophilic aromatic substitution. chemistrysteps.com
Alkylation: The alkylation of this compound with alkyl halides can be difficult to control and often leads to polyalkylation. mnstate.edu The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine attacks the alkyl halide. mnstate.edu The resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. mnstate.edu Using a large excess of the amine can favor monoalkylation. mnstate.edu Alternatively, reductive amination provides a more controlled method for N-alkylation.
The reaction of primary aromatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), produces a diazonium salt. google.com this compound can be converted to 3-ethyl-2-fluorobenzenediazonium chloride through this process.
Diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. google.com This provides a powerful route to introduce functional groups that cannot be installed directly onto the aromatic ring.
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer Reaction |
| CuBr / HBr | -Br | Sandmeyer Reaction |
| CuCN / KCN | -CN | Sandmeyer Reaction |
| H₂O, Δ | -OH | Hydrolysis |
| HBF₄ or HPF₆, then Δ | -F | Balz-Schiemann Reaction |
| H₃PO₂ | -H | Deamination |
For example, the diazotization of this compound followed by a Sandmeyer reaction with CuCl would yield 1-chloro-3-ethyl-2-fluorobenzene. google.com
Nucleophilic Aromatic Substitution Adjacent to the Fluorine Atom
Nucleophilic aromatic substitution (SₙAr) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. researchgate.net This reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate. researchgate.net
In this compound, the fluorine atom is a potential leaving group for an SₙAr reaction. However, the aromatic ring is substituted with two electron-donating groups (the amino and ethyl groups), which destabilize the negative charge required for the SₙAr mechanism. chemistrysteps.com Consequently, this compound is expected to be highly unreactive towards traditional SₙAr reactions.
For SₙAr to occur on such an electron-rich ring, more advanced methods would be necessary. Recent developments in organic chemistry have shown that nucleophilic substitution of unactivated fluoroarenes can be achieved through methods like organic photoredox catalysis, which proceed via radical-cation intermediates rather than the traditional Meisenheimer complex. researchgate.net Under such conditions, a nucleophile could potentially displace the fluorine atom, but this would represent a non-classical SₙAr pathway.
Theoretical Considerations for Fluorine Displacement
The displacement of fluorine from an aromatic ring, particularly in the context of a nucleophilic aromatic substitution (SNAr) reaction, is a process governed by the stability of the intermediate Meisenheimer complex. researchgate.net For fluoroanilines, the position of the fluorine atom is critical. An ortho-fluorine, as in this compound, has a strong inductive electron-withdrawing effect, which makes the ipso-carbon (the carbon attached to the fluorine) more electrophilic and thus more susceptible to nucleophilic attack. vt.edu This activating effect is generally stronger for an ortho-substituent compared to meta or para positions due to proximity. vt.edu
Computational studies on fluoroaniline (B8554772) isomers help to understand these electronic properties and predict reactivity. vt.edu The presence of the ethyl group at the meta-position relative to the fluorine atom in this compound also introduces steric hindrance, which can influence the approach of a nucleophile.
Ligand-Accelerated SNAr Processes and C-F Bond Activation
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.gov Consequently, displacing fluorine in unactivated or moderately activated aryl fluorides often requires harsh conditions. To overcome this, transition-metal catalysis has emerged as a powerful tool for C-F bond activation.
Ligand-accelerated SNAr processes often employ palladium or nickel catalysts. nih.govrsc.org These methods can proceed through various mechanisms, including oxidative addition of the C-F bond to a low-valent metal center. vt.edunih.gov For a substrate like this compound, the amino group can act as a directing group, coordinating to the metal center and facilitating the oxidative addition of the ortho C-F bond.
Research has shown that nickel complexes with specific phosphine (B1218219) ligands, such as 1,2-bis(dicyclohexylphosphino)benzene (B1609242) (DCYPBz), can effectively catalyze the cross-coupling of aryl fluorides with primary amines. rsc.org Similarly, palladium-catalyzed systems, sometimes in cooperation with main-group metals like magnesium, can dramatically lower the energy barrier for Ar-F bond activation. nih.gov In one approach, a Ti(NMe₂)₄ reagent was used for the defluoroamination of o-fluoroanilines, where the reaction proceeds via a proposed metal-mediated SNAr-based mechanism. vt.edu This reaction showed that increased fluorination of the aniline (B41778) ring generally enhanced reactivity. vt.edu
These catalytic systems offer milder alternatives to traditional, high-temperature SNAr reactions and enable the selective functionalization of specific C-F bonds, even in the presence of other potential reaction sites. nih.gov
Cyclization and Heterocycle Formation Utilizing this compound as a Precursor
The dual functionality of an amino group and a reactive ortho-fluorine makes this compound a valuable precursor for synthesizing a variety of heterocyclic compounds. The amino group can act as an internal nucleophile or as a handle for introducing other functionalities, while the fluorine atom serves as a leaving group in cyclization reactions.
Quinoline (B57606) and Benzoxazole Scaffold Synthesis
Quinoline Synthesis: Quinolines are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals. researchgate.net Several classic methods can be adapted to use this compound or its derivatives.
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For this compound, the reaction would proceed through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity can be influenced by the steric and electronic effects of the substituents. wikipedia.orgalchetron.com
Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. derpharmachemica.comnih.govarabjchem.org If this compound were converted to the corresponding 2-amino-6-ethyl-benzaldehyde, it could readily participate in the Friedländer annulation to produce polysubstituted quinolines. researchgate.netscispace.com
Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov It offers a versatile route where a wide variety of substituted anilines can be employed. wikipedia.orgnih.gov
Benzoxazole Synthesis: Benzoxazoles are another important heterocyclic motif. cam.ac.uk A common synthetic route involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. However, an alternative strategy utilizing 2-haloanilines has been developed. For example, 2-bromoanilines can undergo a one-pot domino acylation and annulation with acyl chlorides, catalyzed by copper, to form benzoxazoles. organic-chemistry.org A similar transformation starting from this compound would involve acylation of the amino group, followed by an intramolecular SNAr reaction where the amide oxygen displaces the ortho-fluorine atom to close the oxazole (B20620) ring. This cyclization is often promoted by a base. cam.ac.uk
Table 1: Selected Quinoline and Benzoxazole Synthesis Methods
| Synthesis Name | Reactants | Key Features |
|---|---|---|
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Straightforward condensation to form polysubstituted quinolines. nih.gov |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Forms quinoline-4-carboxylic acids. wikipedia.org |
| Benzoxazole Synthesis | 2-Fluoroaniline (B146934), Acyl chloride | Base-promoted intramolecular SNAr cyclization. cam.ac.uk |
Pyrrole (B145914) and Thiazole (B1198619) Ring Construction
Pyrrole Synthesis: The pyrrole ring is a core component of many biologically significant molecules. rsc.orgrgmcet.edu.in
Paal-Knorr Synthesis: This is a prominent method for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org Numerous modifications have been developed to make this reaction more efficient and environmentally friendly. rgmcet.edu.in For instance, 2-bromo-4-fluoroaniline (B89589) has been successfully used in a Paal-Knorr reaction with 2,5-dimethoxytetrahydrofuran (B146720) to produce the corresponding N-aryl pyrrole. chemicalbook.com
Thiazole Synthesis: Thiazoles are sulfur- and nitrogen-containing heterocycles with diverse applications.
Hantzsch Thiazole Synthesis: This is a classic method for forming the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com To utilize this compound as a precursor, it would first need to be converted into the corresponding thiourea (B124793). This can be achieved by reacting the aniline with an isothiocyanate. The resulting N-arylthiourea can then be condensed with an α-haloketone to construct the 2-aminothiazole (B372263) ring system. organic-chemistry.orgnih.govyoutube.com
Multi-Component Reactions Employing this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.
Anilines are common components in many MCRs used for heterocycle synthesis. rsc.org For example, the Doebner reaction for quinoline synthesis is a three-component reaction. wikipedia.org Other MCRs can be employed to build diverse heterocyclic scaffolds. Transition-metal catalysis has significantly expanded the scope of MCRs, enabling new types of bond formations and cyclizations. rsc.org Given its functional handles, this compound is a suitable candidate for MCRs designed to produce complex, fluorine-containing heterocyclic libraries. For instance, a three-component reaction of an aniline, an aldehyde, and pyruvic acid (the Doebner reaction) can yield quinoline-4-carboxylic acids. researchgate.net
Table 2: Heterocycle Construction from this compound Precursor
| Heterocycle | Synthetic Method | Required Co-Reactants | Key Transformation |
|---|---|---|---|
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Condensation and cyclization. wikipedia.orgorganic-chemistry.org |
| Thiazole | Hantzsch Synthesis | Isothiocyanate, α-Haloketone | Formation of thiourea intermediate, then cyclization. synarchive.comnih.gov |
| Quinoline | Doebner Reaction (MCR) | Aldehyde, Pyruvic acid | Three-component condensation and cyclization. wikipedia.org |
Computational and Theoretical Studies on 3 Ethyl 2 Fluoroaniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic energy and wavefunction. lsu.edu This allows for the determination of a wide range of molecular properties derived from the electronic structure.
A key aspect of understanding a molecule's chemical behavior lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. thaiscience.infoirjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. wuxiapptec.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from DFT, provide a theoretical basis for predicting chemical behavior. chemrxiv.orgnih.gov
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of how easily the molecule's electron cloud can be polarized. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. thaiscience.info |
This table describes the theoretical descriptors that would be calculated for 3-ethyl-2-fluoroaniline in a computational study.
The distribution of electrons within a molecule is not uniform, leading to regions that are relatively positive or negative. This distribution can be quantified through various charge assignment schemes, such as Mulliken population analysis. chemrxiv.org This analysis provides theoretical atomic charges on each atom, helping to understand the molecule's polarity and bonding characteristics.
A more visual tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. thaiscience.inforesearchgate.net The MEP is a 3D plot of the electrostatic potential onto the molecule's electron density surface. Different colors on the map indicate regions of varying charge:
Red: Regions of most negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net In this compound, these would be expected around the electronegative fluorine and nitrogen atoms.
Blue: Regions of most positive electrostatic potential, electron-poor. These sites are prone to nucleophilic attack. researchgate.net These are typically found around hydrogen atoms.
Green/Yellow: Regions of intermediate or near-zero potential.
For a related molecule, m-fluoroaniline, DFT studies have been used to generate such MEP maps to identify reactive sites. chemrxiv.org A similar analysis for this compound would elucidate how the combination of the ethyl, fluoro, and amino groups influences the charge landscape of the aromatic ring.
Conformational Analysis and Molecular Dynamics Simulations
Molecules with single bonds, like the ethyl group in this compound, are not static but can rotate, leading to different spatial arrangements called conformations. mdpi.com Conformational analysis aims to identify the stable conformers and the energy barriers between them. afit.edu Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, exploring its accessible conformations. nih.govresearchgate.net
Computational methods can systematically rotate the flexible bonds in this compound (e.g., the C-C bond of the ethyl group and the C-N bond of the amine) and calculate the potential energy at each step. This process generates a potential energy surface. lsu.edu
Energy Minima: The low points on this surface correspond to stable, low-energy conformations of the molecule.
Rotational Barriers: The high points (saddle points) represent the transition states between conformers, and their energy relative to the minima defines the energy barrier to rotation. Studies on the parent aniline (B41778) molecule, for example, have computationally examined the energy barrier for the inversion of the -NH2 group. afit.edu
The stability of different conformers can be significantly influenced by the surrounding environment, particularly the solvent. mdpi.com A polar solvent might stabilize a more polar conformer, while a nonpolar solvent might favor a less polar one. Computational models can account for these interactions either implicitly (by treating the solvent as a continuous medium) or explicitly (by simulating individual solvent molecules around the solute). MD simulations are particularly well-suited for studying these effects, as they can model the dynamic interactions between the solute and solvent molecules. nsf.gov
Reaction Pathway Elucidation and Transition State Analysis
Beyond static properties, computational chemistry can model the entire course of a chemical reaction involving this compound. lsu.edu This involves mapping the reaction pathway, which is the lowest energy route from reactants to products on the potential energy surface. rsc.org
A critical point along this pathway is the transition state, which is the structure at the highest energy point between reactants and products. lsu.edu By calculating the structure and energy of the transition state, chemists can understand the reaction mechanism and predict the reaction's activation energy, which is directly related to the reaction rate. This type of analysis is fundamental to predicting how a molecule will behave in a chemical transformation.
Computational Modeling of Synthetic Transformations
Computational modeling has become an indispensable tool in predicting the outcomes of synthetic reactions, guiding the design of efficient synthetic routes, and understanding reaction mechanisms. For a molecule like this compound, computational models can be employed to simulate its synthesis, which would likely involve the introduction of the ethyl and fluoro substituents onto an aniline precursor or the reduction of a corresponding nitrobenzene (B124822) derivative.
The synthesis of substituted anilines often involves multiple steps, and computational models can be used to study each step individually. For example, in a potential synthesis starting from a substituted cyclohexanone, computational methods could model the amination and subsequent aromatization steps. acs.org Similarly, if the synthesis involves the modification of an existing aniline derivative, computational models can predict the regioselectivity of electrophilic or nucleophilic substitution reactions based on the electronic properties of the substituted ring.
Activation Energy Calculations for Key Reactions
The activation energy of a chemical reaction is a critical parameter that determines its rate. Computational chemistry provides a means to calculate activation energies, offering valuable insights into reaction kinetics. For this compound, key reactions of interest would include those involving the amino group, such as diazotization or N-alkylation, as well as reactions on the aromatic ring, like electrophilic aromatic substitution.
The calculation of activation energies typically involves locating the transition state structure on the potential energy surface of the reaction. The energy difference between the transition state and the reactants corresponds to the activation energy. Methods like DFT have been shown to provide reasonably accurate activation energy barriers for many organic reactions. nih.gov
For this compound, the presence of the electron-donating ethyl group and the electron-withdrawing fluoro group at the ortho and meta positions, respectively, relative to the amino group, will influence the activation energies of its reactions. For example, in electrophilic aromatic substitution, these substituents will affect the stability of the intermediate carbocation (the sigma complex), thereby altering the activation energy and directing the position of the incoming electrophile. mdpi.com While specific activation energy data for reactions of this compound is not documented in the provided search results, the principles of these calculations are broadly applicable.
Structure-Reactivity Relationships: A Theoretical Perspective
The arrangement of atoms in a molecule and the distribution of electrons fundamentally govern its reactivity. Theoretical chemistry provides a framework for understanding these structure-reactivity relationships through the use of quantum chemical descriptors and the analysis of molecular interactions.
Quantum Chemical Descriptors and Predictive Models
Quantum chemical descriptors are numerical values derived from the calculated electronic structure of a molecule that can be used to predict its chemical properties and reactivity. These descriptors can be correlated with experimental observations to build predictive models, which are valuable in areas like drug discovery and materials science. researchgate.net
For this compound, several quantum chemical descriptors can be calculated to understand its reactivity. Some key descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.com For this compound, the MEP would show the influence of the amino, ethyl, and fluoro groups on the electron density of the aromatic ring.
Atomic Charges: The distribution of partial charges on the atoms of a molecule can provide insights into its reactivity. Different methods exist for calculating atomic charges, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. afit.edu
While specific calculated values for this compound are not available, the table below presents calculated quantum chemical descriptors for aniline and a related substituted aniline to provide a comparative context.
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Aniline | -5.43 | -0.16 | 1.53 |
| 4-Fluoroaniline | -5.58 | -0.12 | 2.99 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Predictive models often use these and other descriptors in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure with biological activity or other properties.
Non-Covalent Interactions and Bonding Characteristics
The amino group of this compound can act as a hydrogen bond donor, while the fluorine atom and the π-system of the aromatic ring can act as hydrogen bond acceptors. The ethyl group, being nonpolar, will primarily engage in van der Waals interactions. The interplay of these non-covalent interactions will influence the molecule's physical properties, such as its boiling point and solubility, as well as its ability to bind to biological targets. rsc.org
Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis can provide detailed information about the bonding within the molecule, including the delocalization of electrons and the strength of various bonds. iucr.org These theoretical approaches offer a powerful lens through which to understand the subtle forces that govern the behavior of this compound at the molecular level.
Role of 3 Ethyl 2 Fluoroaniline in the Synthesis of Complex Organic Scaffolds Non Biological Applications Focus
Precursor in the Construction of Functionalized Aromatic Systems
The aromatic core of 3-ethyl-2-fluoroaniline, endowed with amino, ethyl, and fluoro substituents, presents multiple sites for functionalization, making it an attractive precursor for more complex aromatic structures.
While direct, specific examples of the integration of this compound into polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in readily available literature, the general strategies for PAH synthesis provide a framework for its potential application. One such approach involves the use of aryl-substituted anilines to construct cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). In these reactions, a diazonium intermediate, generated in situ from the aniline (B41778), undergoes an intramolecular aromatic substitution with a tethered polycyclic aromatic moiety researchgate.net. For this compound to be utilized in this manner, it would first need to be functionalized with an appropriate aryl group on the amine. The electronic nature of the 3-ethyl-2-fluorophenyl ring could influence the efficiency and regioselectivity of the subsequent cyclization step.
Another established method for PAH synthesis is the phenyl-addition/dehydrocyclization (PAC) pathway, which is efficient at high temperatures for rapid molecular mass growth to form complex aromatic structures nih.gov. In principle, radical species derived from this compound could participate in such high-temperature annulation reactions to build larger PAH frameworks.
The synthesis of substituted aryl systems often relies on powerful cross-coupling reactions, and this compound can be a key precursor in this context. Although not explicitly detailed for this specific molecule, its structural analog, 3-bromo-2-fluoroaniline, is known to readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings wikipedia.org. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Given the similar electronic environment, it is highly probable that a halogenated derivative of this compound (for instance, after a Sandmeyer reaction to replace the amino group with a halide) could be employed in Suzuki-Miyaura reactions to introduce new aryl or vinyl substituents. More directly, the amino group of this compound itself is a prime candidate for Buchwald-Hartwig amination reactions with aryl halides or triflates, leading to the synthesis of N-aryl substituted derivatives. The fluorine and ethyl groups would modulate the reactivity and solubility of the resulting substituted aryl systems.
Table 1: Potential Cross-Coupling Reactions Involving Derivatives of this compound
| Reaction Name | Potential Substrate Derived from this compound | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki-Miyaura | 3-ethyl-2-fluoro-iodobenzene | Arylboronic acid | C-C | Biaryl |
| Buchwald-Hartwig | This compound | Aryl halide | C-N | Diaryl amine |
| Sonogashira | 3-ethyl-2-fluoro-iodobenzene | Terminal alkyne | C-C | Aryl-alkyne |
Building Block for Novel Heterocyclic Compounds
The amino group of this compound is a key functional handle for the construction of a wide array of heterocyclic compounds, particularly those containing nitrogen. The fluorine atom can also play a role in directing cyclization reactions and modifying the properties of the final heterocyclic system.
Benzoxazoles: The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. While this compound is not an o-aminophenol, it can be a precursor to substituted benzoxazoles through multi-step synthetic sequences. For instance, after appropriate functionalization to introduce a hydroxyl group ortho to the amino group, the resulting substituted o-aminophenol could undergo cyclization. The fluorine and ethyl groups would be retained on the benzo-fused ring of the benzoxazole, influencing its electronic and pharmacological properties.
Quinolines: Fluoroanilines are known precursors for the synthesis of fluorinated quinoline (B57606) derivatives researchgate.net. The Skraup-Doebner-von Miller reaction and its variations are classic methods for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or glycerol in the presence of an acid and an oxidizing agent doi.org. This compound can serve as the aniline component in such reactions, leading to the formation of quinolines with the ethyl and fluoro substituents on the benzene (B151609) ring portion of the quinoline scaffold. The position of these substituents can influence the regioselectivity of the cyclization.
Imidazoles: The synthesis of imidazole derivatives can be achieved through various multicomponent reactions. One common method is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. While this compound would not be a direct component in the ring formation, it could be incorporated as a substituent on an aldehyde or dicarbonyl precursor, or it could be used to synthesize a more complex amine that then participates in the imidazole ring formation.
Triazines: The construction of 1,3,5-triazine rings often starts from cyanuric chloride, which undergoes sequential nucleophilic substitution of its chlorine atoms. Anilines can act as nucleophiles in these reactions. This compound could be reacted with cyanuric chloride to produce substituted triazines acs.orgijirset.comresearchgate.netjmaterenvironsci.com. The reaction conditions, particularly the temperature, can be controlled to achieve mono-, di-, or tri-substitution on the triazine core. The resulting molecules would feature the 3-ethyl-2-fluorophenyl group attached to the triazine ring, which could be of interest for applications in medicinal chemistry or materials science.
The reactivity of the amino group in this compound opens pathways to a variety of other heterocyclic systems. For example, diazotization of the aniline followed by coupling with an active methylene (B1212753) compound can lead to the formation of pyridazinones. Furthermore, reactions with β-dicarbonyl compounds can yield benzodiazepine derivatives, which are important scaffolds in medicinal chemistry. The fluorine atom can enhance the metabolic stability and binding affinity of these heterocyclic compounds.
Applications in Material Science Research (Synthetic Aspect)
Fluoroanilines are valuable building blocks for the synthesis of advanced materials due to the unique properties imparted by the fluorine atom, such as increased thermal stability, altered electronic properties, and modified solubility wikipedia.orgnbinno.comnih.gov. Although specific research on this compound in this area is not widely reported, its potential can be inferred from the applications of other fluoroanilines.
Polymers: Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides and polyamides doi.org. While this compound is a monoamine, it could be chemically modified to a diamine derivative, which could then be used in polycondensation reactions. The resulting polymers would be expected to have enhanced solubility in organic solvents due to the ethyl group and improved thermal and dielectric properties due to the fluorine atom.
Organic Electronics: Functionalized anilines are precursors to materials used in organic light-emitting diodes (OLEDs) jmaterenvironsci.comresearchgate.netossila.commdpi.comsemanticscholar.org. They can be incorporated into hole-transporting materials or as part of the emissive layer. The electronic properties of the 3-ethyl-2-fluorophenyl moiety could be tuned to achieve desired energy levels for efficient charge injection and transport in OLED devices.
Dyes: Aromatic amines are fundamental starting materials for the synthesis of azo dyes through diazotization and coupling reactions ijirset.comresearchgate.netunb.canih.govnih.gov. The diazonium salt of this compound can be coupled with various aromatic compounds, such as phenols and naphthols, to produce a range of azo dyes. The color and properties of these dyes would be influenced by the electronic effects of the ethyl and fluoro substituents.
Table 2: Summary of Potential Applications of this compound in Organic Synthesis
| Area of Application | Synthetic Role of this compound | Potential Products |
| Functionalized Aromatics | Precursor for cross-coupling reactions | Substituted biaryls, diarylamines |
| Heterocyclic Synthesis | Aniline component in cyclization reactions | Quinolines, triazines, benzoxazoles |
| Material Science | Monomer precursor or synthetic intermediate | High-performance polymers, OLED materials, azo dyes |
Monomer for Specialty Polymer Synthesis (e.g., Polyfluoroanilines, Polyaniline Derivatives)
This compound serves as a functionalized monomer for the synthesis of specialty polymers, particularly polyfluoroanilines and other polyaniline derivatives. The incorporation of both an ethyl and a fluorine substituent onto the aniline backbone allows for the tailoring of polymer properties, influencing factors such as solubility, thermal stability, and electrical conductivity. The synthesis of polymers from this compound can be achieved through methods analogous to those used for other substituted anilines, primarily through chemical or electrochemical oxidative polymerization.
In a typical chemical oxidative polymerization, the this compound monomer would be dispersed in an acidic medium, such as hydrochloric acid, and treated with an oxidizing agent like ammonium (B1175870) persulfate. The reaction initiates the formation of radical cations, which then couple to form polymer chains. The presence of the ethyl group, an electron-donating group, can influence the oxidation potential of the monomer and the electronic properties of the resulting polymer. The fluorine atom, being highly electronegative, can enhance the thermal stability of the polymer due to the strength of the C-F bond.
Electropolymerization offers another route to synthesize thin films of poly(this compound) directly onto a conductive substrate, which acts as the working electrode in an electrochemical cell. By controlling the polymerization parameters such as monomer concentration, solvent, electrolyte, and applied potential or current, the thickness and morphology of the polymer film can be precisely controlled. This method is particularly advantageous for applications in sensors and electronic devices where thin, uniform films are required.
The properties of poly(this compound) are expected to be a hybrid of those observed for poly(o-ethylaniline) and poly(fluoroaniline)s. For instance, studies on the copolymerization of aniline with o-ethyl aniline have shown that the resulting copolymers are soluble in polar organic solvents and exhibit amorphous structures. asianpubs.org Similarly, poly(3-fluoroaniline) and its copolymers with aniline have demonstrated increased solubility and greater thermal stability compared to the parent polyaniline. researchgate.net These characteristics suggest that poly(this compound) would likely possess improved processability and stability, which are desirable traits for various applications.
Table 1: Expected Influence of Substituents on Polyaniline Properties
| Substituent | Expected Effect on Polymer Properties | Rationale |
|---|---|---|
| Ethyl Group | - Increased solubility in organic solvents- Potential decrease in conductivity (due to steric effects) | The alkyl group increases the steric hindrance between polymer chains, disrupting packing and improving solubility. This disruption can also hinder charge transport between chains. |
| Fluorine Atom | - Enhanced thermal stability- Improved environmental stability- Increased solubility | The high bond energy of the C-F bond contributes to greater thermal and chemical stability. The electronegativity of fluorine can also influence the electronic properties and interchain interactions, affecting solubility. |
Precursor for Advanced Organic Electronic Materials (Focus on synthetic routes)
This compound is a valuable precursor for the synthesis of advanced organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as hole transport materials (HTMs) in devices like perovskite solar cells. Its utility stems from its ability to be incorporated into larger conjugated molecules and polymers through well-established synthetic routes, such as palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination:
A primary synthetic route for creating hole transport materials is the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This compound can serve as the amine component in this reaction, coupling with various aryl bromides or iodides to form triarylamine-based structures. These triarylamine derivatives are a cornerstone of HTM design due to their excellent hole mobility and appropriate energy levels for efficient charge injection and transport.
For example, this compound can be reacted with an aryl dibromide, such as 2,7-dibromo-9,9-dihexylfluorene, in the presence of a palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand like P(t-Bu)3) and a base (e.g., sodium tert-butoxide) to yield a polymer with triarylamine units in the backbone. researchgate.netosti.govosti.govunimib.it The ethyl and fluoro substituents on the aniline ring would fine-tune the electronic properties (e.g., the HOMO level) and physical properties (e.g., glass transition temperature and solubility) of the resulting polymer.
Suzuki Coupling:
The Suzuki coupling reaction is another powerful tool for synthesizing conjugated polymers for organic electronics. While this compound itself is not a direct participant in the Suzuki reaction, it can be readily converted into a suitable precursor. For instance, the aniline can be brominated to introduce a leaving group, which can then participate in a Suzuki coupling with an arylboronic acid or ester. This approach allows for the creation of π-conjugated backbones essential for light emission in OLEDs.
The synthesis of conjugated polymers for OLEDs often involves the polymerization of various aromatic monomers. researchgate.netresearchgate.net By functionalizing this compound and then incorporating it into a polymer chain via Suzuki coupling, materials with tailored photophysical properties can be achieved. The electronic nature of the substituted aniline unit can influence the emission color and efficiency of the final OLED device.
Table 2: Synthetic Routes to Advanced Organic Electronic Materials from this compound
| Reaction | Role of this compound | Reactants | Catalyst System | Product Type | Application |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Amine source | Aryl dihalide (e.g., 2,7-dibromo-9,9-dihexylfluorene) | Palladium acetate, phosphine ligand, strong base | Hole transport polymer | Perovskite solar cells, OLEDs |
| Suzuki Coupling (via derivative) | Precursor to a halogenated monomer | Aryl diboronic acid/ester | Palladium complex (e.g., Pd(PPh3)4), base | Conjugated polymer | Organic Light-Emitting Diodes (OLEDs) |
The strategic placement of the ethyl and fluoro groups on the aniline precursor allows for a high degree of control over the final properties of the organic electronic material. The ethyl group can enhance solubility, facilitating solution-based processing of devices, while the fluorine atom can improve thermal stability and influence the energy levels for better device performance.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrochloric acid |
| Ammonium persulfate |
| Poly(this compound) |
| Poly(o-ethylaniline) |
| Poly(fluoroaniline)s |
| Poly(3-fluoroaniline) |
| Polyaniline |
| 2,7-dibromo-9,9-dihexylfluorene |
| Palladium acetate |
| Tri-tert-butylphosphine |
| Sodium tert-butoxide |
Environmental Fate and Degradation Studies of Substituted Fluoroanilines Academic Perspective
Photolytic and Hydrolytic Degradation Pathways
The abiotic degradation of substituted fluoroanilines in aquatic environments is primarily governed by photolysis and hydrolysis. These processes can significantly influence the persistence and transformation of these compounds in sunlit surface waters.
The photochemical transformation of organic compounds in aquatic systems can occur through direct and indirect photodegradation. fisheries.org Direct photolysis involves the absorption of solar radiation by the compound, leading to its excitation and subsequent chemical reaction. Indirect photolysis, on the other hand, is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-state dissolved organic matter (³DOM*). fisheries.org
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. viu.ca For many organic compounds, hydrolysis can be a significant degradation pathway, particularly under acidic or basic conditions. viu.canih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the compound. nih.gov
The susceptibility of a substituted fluoroaniline (B8554772) to hydrolysis would depend on the nature and position of the substituents on the aniline (B41778) ring. Generally, the carbon-fluorine bond is resistant to hydrolysis. However, other functional groups present in the molecule could be more susceptible to this reaction. Kinetic studies are essential to determine the half-life of a compound under various environmental conditions. rsc.orggoogle.com The identification of hydrolysis products is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the resulting compounds.
Microbial Transformation and Biodegradation Research
Microbial degradation is a key process in the removal of organic pollutants from the environment. mdpi.com The ability of microorganisms to metabolize and even mineralize recalcitrant compounds like substituted fluoroanilines is a subject of extensive research.
Several bacterial strains capable of degrading fluoroanilines have been isolated and identified. For instance, mixed microbial cultures have been shown to effectively degrade 2-fluoroaniline (B146934) (2-FA) and 3-fluoroaniline (B1664137) (3-FA). nih.gov Analysis of these cultures has revealed the presence of specific bacterial genera responsible for the degradation.
| Fluoroaniline Isomer | Degrading Microbial Genera | Reference |
| 2-Fluoroaniline (2-FA) | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys | nih.gov |
| 3-Fluoroaniline (3-FA) | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax | nih.gov |
| 3-Fluoroaniline (3-FA) | Rhizobium sp. | researchgate.net |
| 4-Fluoroaniline (4-FA) | Ralstonia sp. | researchgate.net |
Enzymatic studies suggest that monooxygenases and dioxygenases play a crucial role in the initial steps of fluoroaniline degradation. nih.gov In the case of 2-FA, a monooxygenase is involved in simultaneous hydroxylation and dehalogenation. For 3-FA, a dioxygenase converts it to 4-fluorocatechol (B1207897). nih.gov The expression of meta-cleavage pathways has also been suggested in the degradation of 4-FA, 2,4-DFA, and 2,3,4-TFA. nih.gov
Understanding the metabolic pathways of fluoroaniline degradation is essential for a complete environmental assessment. Studies have identified several key metabolites, which help in elucidating the degradation sequence. For example, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 proceeds through the formation of 3-aminophenol (B1664112) and resorcinol, indicating an initial defluorination step catalyzed by a monooxygenase. researchgate.netresearchgate.net
The degradation pathways can be unconventional, preventing the accumulation of toxic intermediates. nih.gov For instance, the metabolism of 3-FA to 4-fluorocatechol suggests an initial hydroxylation reaction. nih.gov The subsequent steps would involve ring cleavage and further degradation to central metabolic intermediates.
The cleavage of the carbon-fluorine bond, known as defluorination, is a critical step in the complete mineralization of fluoroaromatic compounds. mdpi.com This bond is the strongest covalent bond in organic chemistry, making its cleavage a significant challenge for microbial enzymes. mdpi.com Microbial defluorination can occur through oxidative, reductive, or hydrolytic mechanisms. researchgate.net
High defluorination rates have been observed in mixed cultures degrading 2-FA and 3-FA, reaching 87.0% and 89.3%, respectively. nih.gov The specific degradation rates for these compounds have also been quantified.
| Compound | Maximum Specific Degradation Rate (mg FA / (g VSS * h)) | Reference |
| 2-Fluoroaniline (2-FA) | 21.23 ± 0.91 | nih.gov |
| 3-Fluoroaniline (3-FA) | 11.75 ± 0.99 | nih.gov |
| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 | nih.gov |
| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 | nih.gov |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 8.84 ± 0.93 | nih.gov |
The efficiency of biodegradation and the time required for acclimation of microbial communities appear to be influenced by the degree of fluorine substitution. nih.gov As the number of fluorine substituents increases, the enrichment time for degrading cultures becomes longer, and the maximum specific degradation rate decreases. nih.gov This suggests that the presence of multiple fluorine atoms on the aniline ring increases the compound's recalcitrance to microbial attack.
Advanced Oxidation Processes for Fluorinated Aniline Remediation (Mechanistic Studies)
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. mdpi.com These processes, including Fenton and photo-Fenton systems, ozonation, and photocatalysis, have been investigated for the degradation of various aniline derivatives. eeer.orgresearchgate.netmdpi.com The fundamental mechanism of AOPs involves the attack of these powerful oxidizing agents on the electron-rich centers of the organic molecule, leading to its fragmentation and potential mineralization into carbon dioxide, water, and inorganic ions.
For substituted anilines, the initial attack by hydroxyl radicals can occur at several positions. The amino group (-NH2) and the aromatic ring are both susceptible to oxidation. The reaction can proceed through hydrogen atom abstraction from the amino group, leading to the formation of an aminyl radical, or through electrophilic addition of the hydroxyl radical to the benzene (B151609) ring, forming hydroxylated intermediates. nih.gov Subsequent reactions can lead to ring-opening and the formation of smaller organic acids before complete mineralization. researchsolutions.com
However, it is crucial to state that no mechanistic studies or detailed research findings have been specifically published for the advanced oxidation of 3-ethyl-2-fluoroaniline . The presence of both an ethyl group and a fluorine atom on the aniline ring would undoubtedly influence the reaction pathways and degradation efficiency. The electron-donating nature of the ethyl group and the electron-withdrawing nature and position of the fluorine atom would affect the electron density distribution of the aromatic ring, thereby influencing the sites of radical attack. Without experimental data, any proposed degradation mechanism for this compound would be purely speculative and fall outside the scope of this scientifically accurate article.
Due to the lack of available research, no data tables on the degradation of this compound can be provided.
Future Directions and Emerging Research Avenues for 3 Ethyl 2 Fluoroaniline
Integration with Flow Chemistry and Automated Synthesis
The synthesis of fluorinated compounds, including 3-ethyl-2-fluoroaniline, often involves hazardous reagents and challenging reaction conditions. Flow chemistry, which utilizes continuous plug-flow reactors instead of traditional batch reactors, offers a transformative approach to mitigate these challenges. researchgate.net The integration of flow chemistry with automated systems presents a significant future direction for the production of fluorinated anilines.
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.org For fluorination reactions, which can be highly exothermic, the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing runaway reactions. beilstein-journals.org This technology is particularly advantageous for handling toxic and corrosive fluorinating agents, as it minimizes the quantity of hazardous material present at any given time. pharmtech.com
Automated synthesis platforms, combining flow reactors with robotic systems and real-time analytics, can accelerate the optimization of reaction conditions for producing this compound. atomfair.comnih.gov These systems can autonomously vary parameters and analyze outcomes, rapidly identifying the most efficient synthetic pathways. scribd.com This approach not only enhances efficiency and safety but also facilitates the large-scale production required for pharmaceutical development. chemistryviews.org The development of a fully automated, end-to-end process for this compound, from starting materials to purified product, represents a key objective in modern chemical manufacturing. nih.gov
| Feature | Conventional Batch Synthesis | Automated Flow Synthesis |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and superior heat control pharmtech.com |
| Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, temperature, and residence time beilstein-journals.org |
| Scalability | Challenging to scale; requires significant redevelopment | Easier to scale by running the system for longer durations ("scaling out") chemistryviews.org |
| Optimization | Slow, manual, and labor-intensive process | Rapid optimization through automated, high-throughput experimentation nih.gov |
| Efficiency | Often lower yields and more side products | Higher yields and purity due to precise control vapourtec.com |
Table 1: Comparison of Batch vs. Automated Flow Synthesis for Fluorinated Anilines.
Development of Novel Catalytic Systems for Selective Transformations
Future advancements in the synthesis and functionalization of this compound will heavily rely on the development of novel catalytic systems. The steric hindrance imposed by the ethyl group and the electronic influence of the fluorine atom necessitate catalysts with high activity and selectivity.
One promising area is the refinement of transition metal-catalyzed cross-coupling reactions. While methods like the Buchwald-Hartwig amination are staples for C-N bond formation, research is ongoing to develop catalysts that are effective for sterically hindered substrates under milder conditions. rsc.org Copper-catalyzed Chan-Lam amination is another valuable tool, and future work could focus on designing ligands that facilitate the coupling of sterically demanding boronic esters with anilines like this compound. chemrxiv.org
Furthermore, catalysts that enable the selective functionalization of the aniline (B41778) ring are highly sought after. For instance, developing catalytic systems for regioselective C-H activation would allow for the direct introduction of other functional groups onto the this compound scaffold, bypassing the need for multi-step syntheses involving protecting groups. Photocatalysis also offers a sustainable avenue, using visible light to drive transformations such as the selective hydrogenation of corresponding nitroarenes to anilines under ambient conditions. nih.gov
| Catalyst Class | Metal Center | Potential Application for this compound | Research Focus |
| Cross-Coupling Catalysts | Palladium (Pd), Copper (Cu) | Synthesis via C-N bond formation (e.g., Buchwald-Hartwig, Chan-Lam) rsc.orgchemrxiv.org | Ligand design for sterically hindered substrates; lower catalyst loading. |
| C-H Activation Catalysts | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | Direct, regioselective functionalization of the aromatic ring. | Improving selectivity and functional group tolerance. |
| Photocatalysts | Cadmium Sulfide (CdS), Eosin Y, Titanium Dioxide (TiO₂) | Green synthesis via selective reduction of the corresponding nitro-compound nih.gov | Enhancing quantum efficiency and catalyst stability under visible light. |
| Halide Exchange Catalysts | Ruthenium (Ru) | Catalytic nucleophilic fluorination of related alkyl halides. researchgate.net | Development of asymmetric catalysts for enantioselective fluorination. |
Table 2: Emerging Catalytic Systems for Aniline Transformations.
Green Synthesis and Sustainable Production Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies in the pharmaceutical industry. Future research on this compound will prioritize the development of sustainable production methods that minimize environmental impact.
A key focus is the use of renewable feedstocks and greener solvents. Research into synthesizing aromatic amines from biomass-derived precursors, such as lignin (B12514952) monomers, offers a path away from petrochemical reliance. acs.org Methodologies that can be conducted in environmentally benign solvents like water or ethanol, potentially aided by microwave irradiation and recyclable catalysts, are also of great interest. nih.govmdpi.com
Biocatalysis presents another powerful tool for green synthesis. The use of whole-cell systems or isolated enzymes, such as transaminases, can facilitate the production of anilines under mild, aqueous conditions with high selectivity, reducing the need for harsh reagents and protecting groups. researchgate.net Evaluating the entire synthetic process using green metrics, such as atom economy and E-factor, will be crucial in identifying the most sustainable routes for manufacturing this compound. rsc.org The overarching goal is to create processes that are not only efficient but also economically viable and environmentally responsible. researchgate.net
Advanced Computational Methodologies for Predictive Chemical Research
Advanced computational chemistry is becoming an indispensable tool for accelerating research and development. For a molecule like this compound, computational methods can provide deep insights into its properties and reactivity, guiding experimental work and reducing trial-and-error.
Ab initio methods and Density Functional Theory (DFT) can be used to predict a wide range of molecular properties. For instance, DFT-based procedures can accurately predict ¹⁹F NMR chemical shifts, which is crucial for characterizing fluorinated intermediates and products in a reaction pathway. rsc.org These methods can also be used to model reaction mechanisms, elucidate transition states, and predict the stability of different crystal structures under various conditions, offering a deeper understanding of the molecule's behavior. berkeley.eduaip.org
Beyond property prediction, machine learning and artificial intelligence (AI) are emerging as powerful tools in predictive chemical research. Specialized deep learning models are being developed to predict how fluorine substitution affects a molecule's biological activity. researchgate.net A model like F-CPI, for example, could be used to predict the change in binding affinity of a drug candidate upon introduction of the this compound moiety, thereby guiding medicinal chemistry efforts. researchgate.net These predictive technologies will allow researchers to prioritize the synthesis of the most promising compounds, saving significant time and resources.
| Computational Method | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Characterization and mechanistic studies | NMR chemical shifts, reaction energies, transition state geometries rsc.org |
| Ab Initio Structure Search | Solid-state property prediction | Stable crystal structures at high pressure aip.org |
| Machine Learning (e.g., F-CPI) | Predictive drug discovery | Bioactivity changes upon fluorine substitution researchgate.net |
| Chemical Evolution Models | (Broader Context) Understanding fluorine's role | Simulating the cosmic origin and distribution of fluorine arxiv.org |
Table 3: Applications of Computational Methodologies in Fluorine Chemistry.
Multidisciplinary Approaches in Fluorinated Aniline Research, e.g., Induced-Volatolomics (Chemical Biology Focus)
The future of fluorinated aniline research extends beyond traditional synthetic and medicinal chemistry into multidisciplinary fields like chemical biology. One of the most exciting emerging areas is "induced-volatolomics," a diagnostic strategy that uses enzyme-activated probes to release unique volatile organic compounds (VOCs) that can be detected in breath or headspace. nih.govwikipedia.org
This approach relies on designing a probe that is metabolized by a specific enzyme—often one associated with a particular disease—to release an exogenous, easily detectable volatile molecule. academie-sciences.fr Fluorinated compounds are ideal for this purpose due to their unique mass signatures and low natural background. Notably, 3-fluoroaniline (B1664137) has already been employed as a VOC reporter released by certain enzymatic activities. academie-sciences.fr
Future research could involve designing a novel VOC-based probe using the this compound scaffold. Its distinct chemical structure would likely be released by a different set of enzymes or provide a unique signal, allowing for multiplexed detection where several enzymatic activities are monitored simultaneously. researchgate.net This could lead to the development of non-invasive diagnostic tools for detecting diseases like cancer or infections at an early stage. nih.govrsc.org This application highlights a shift from using fluorinated anilines merely as structural components of a final drug to employing them as active tools for exploring biological processes. semanticscholar.org
Q & A
Basic: What synthetic methods are commonly used to prepare 3-ethyl-2-fluoroaniline, and how is purity validated?
This compound can be synthesized via nucleophilic aromatic substitution or catalytic amination of halogenated precursors. For example, fluorination of 3-ethyl-2-nitroaniline followed by reduction is a plausible route. Purity is validated using FTIR (to confirm amine and C-F bonds), 1H/19F NMR (to verify substituent positions and absence of byproducts), and HPLC (to quantify impurities). Crystallinity and thermal stability can be assessed via XRD and TGA , as demonstrated in poly(aniline-co-fluoroaniline) studies .
Advanced: How do fluorine and ethyl substituents influence the thermodynamic stability of this compound compared to its isomers?
The electron-withdrawing fluorine and electron-donating ethyl group create competing electronic effects. Stability can be quantified via rotating bomb calorimetry (for experimental enthalpy of combustion) and G3MP2B3 computational methods (to predict gas-phase enthalpies of formation). For fluoroaniline isomers, deviations between experimental and computational values are typically ≤3 kJ·mol⁻¹, with larger discrepancies resolved by optimizing basis sets or re-evaluating vaporization enthalpies .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?
- 19F NMR : A singlet near δ -120 ppm confirms the fluorine environment.
- 1H NMR : Ethyl group protons appear as a triplet (CH2) and quartet (CH3), while aromatic protons show splitting patterns dependent on substituent positions.
- UV-Vis : Absorption bands near 250–300 nm indicate π→π* transitions in the aromatic system.
- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~1200 cm⁻¹ (C-F) validate functional groups .
Advanced: How should researchers address contradictions between experimental and computational thermochemical data for this compound?
Discrepancies may arise from incomplete vaporization data or approximations in computational models. Strategies include:
- Re-measuring sublimation/vaporization enthalpies using Calvet high-temperature vacuum systems to refine experimental values.
- Adjusting computational parameters (e.g., hybrid functionals like BP86/6-31+G(d)) to better model substituent effects.
- Cross-validating with gas-phase acidity or proton affinity calculations, which show <5% error in related fluoroanilines .
Basic: What metabolic pathways are observed for fluorinated anilines in biological systems, and how are they monitored experimentally?
Fluorinated anilines undergo para-hydroxylation , N-acetylation , and conjugation with sulfate/glucuronide. In vivo metabolism is tracked via 19F NMR , which detects metabolites in organs (e.g., liver, bladder) and urine. For 2-fluoroaniline, >90% excretion occurs within 24 hours, with 4-amino-3-fluorophenyl sulfate as the primary metabolite. In vitro models using hepatocytes or liver microsomes replicate these pathways under sulfate-limited conditions .
Advanced: How can copolymerization of this compound with conductive monomers be optimized to enhance material properties?
- Monomer Ratios : Balancing fluorinated and non-fluorinated monomers (e.g., aniline) modulates conductivity. Higher fluorine content reduces conductivity but improves solubility.
- Doping : Acidic conditions (e.g., HCl) protonate the polymer backbone, enhancing charge transport.
- Morphology : Crystalline domains, analyzed via SEM and XRD , improve mechanical stability. For poly(aniline-co-fluoroaniline), fluorination reduces conductivity by ~50% but increases solubility in organic solvents .
Advanced: How do substituents (F, ethyl) affect the electronic structure and reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Fluorine : Directs EAS to the para position via inductive electron withdrawal, though steric hindrance from the ethyl group may limit reactivity.
- Ethyl : Electron-donating effects activate the ring but sterically block ortho positions. Computational studies (e.g., DFT ) can map charge distribution and predict regioselectivity. Experimental validation involves nitration or bromination followed by NMR/LC-MS analysis of product distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
